Home > Products > Screening Compounds P32871 > N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251704-09-2

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Catalog Number: EVT-2946817
CAS Number: 1251704-09-2
Molecular Formula: C22H21ClN4O2S
Molecular Weight: 440.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Oxadiazole ring formation: The 5-ethyl-1,3,4-oxadiazole ring can be formed by reacting a hydrazide derivative with an appropriate carboxylic acid or its derivative in the presence of a cyclizing agent, as seen in the synthesis of other oxadiazole derivatives in the provided research [, , , , ].

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

  • Compound Description: This compound is a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole derivative. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. Both compounds exemplify the exploration of 1,3,4-oxadiazoles for their potential antimicrobial activities. []

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide

  • Compound Description: This compound is another example of a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole derivative investigated for antimicrobial activity. []
  • Relevance: Similar to the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, this compound highlights the interest in incorporating the 1,3,4-oxadiazole moiety into novel structures with potential therapeutic applications, specifically antimicrobial agents. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

  • Compound Description: This compound is a benzofuran–oxadiazole derivative studied for its potential antimicrobial activity, particularly examining the influence of laccase catalysis on its efficacy. []
  • Relevance: While this compound shares the 1,3,4-oxadiazole core with the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, it differs in its substitution pattern. It features a benzofuran moiety attached to the oxadiazole ring, demonstrating the diverse structural modifications being explored within this class of compounds. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

  • Compound Description: This compound is another benzofuran–oxadiazole derivative evaluated for its antimicrobial activity in the context of laccase catalysis. []
  • Relevance: Like the previous compound and the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, the presence of the 1,3,4-oxadiazole ring connects them. The variations in substituents attached to the core structure underscore the effort to optimize the biological activity within this chemical class. []
  • Compound Description: This compound is a 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivative synthesized and evaluated for its antimicrobial activity. []
  • Relevance: This compound demonstrates a structural variation compared to the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. While both share the 1,3,4-oxadiazole ring, this compound incorporates a thiazole ring, further emphasizing the exploration of diverse heterocyclic systems linked to the oxadiazole core for potential antimicrobial properties. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

  • Compound Description: This triazole-conjugated 1,3,4-oxadiazole derivative emerged as a lead compound in a study investigating novel 2,5-diaryl substituted 1,3,4-oxadiazoles for antimicrobial activity. []
  • Relevance: This compound, although structurally distinct from N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, highlights the exploration of triazole conjugation with 1,3,4-oxadiazoles as a strategy for enhancing antimicrobial activity. This approach underscores the significance of exploring hybrid structures combining different heterocyclic moieties. []

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

  • Compound Description: This compound, another triazole-conjugated 1,3,4-oxadiazole derivative, was identified as a lead compound for its promising antimicrobial properties. []
  • Relevance: This compound shares a similar structural theme with the previous triazole-conjugated 1,3,4-oxadiazole derivative and showcases the ongoing investigation into incorporating triazole moieties into oxadiazole-based structures to potentially enhance antimicrobial efficacy. This approach complements the exploration of structural diversity seen with the target compound, N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. []

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

  • Compound Description: This compound, a triazole-conjugated 1,3,4-oxadiazole derivative, was also identified as a lead compound in the same study, indicating its potent antimicrobial activity. []
  • Relevance: Similar to the previous two triazole-conjugated 1,3,4-oxadiazole derivatives, this compound reinforces the importance of exploring hybrid structures combining these heterocyclic units for potential antimicrobial applications. This strategy of combining distinct heterocyclic systems further emphasizes the exploration of structural diversity beyond that seen in N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This compound, a 1,3,4-oxadiazole linked benzopyrimidinone conjugate, exhibited promising antimicrobial activity, highlighting the potential of this class of compounds. []
  • Relevance: This compound, while structurally distinct from N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, showcases the strategy of linking a 1,3,4-oxadiazole unit to a benzopyrimidinone scaffold as a means of developing potent antimicrobial agents. This approach underscores the diverse structural modifications being investigated in the search for effective antimicrobial compounds. []
  • Compound Description: This compound, incorporating both 1,3,4-oxadiazole and triazole moieties, was investigated as a potential antimicrobial agent. []
  • Relevance: This compound, although structurally different from N-(2,5-Difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, exemplifies the exploration of hybrid structures containing both 1,3,4-oxadiazole and triazole rings within a single molecule for potential antimicrobial activity. This strategy of combining these heterocyclic systems emphasizes the pursuit of structural diversity in the search for new antimicrobial compounds. []

Properties

CAS Number

1251704-09-2

Product Name

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.95

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-5-9-18(23)14-19)15-17-8-4-7-16(2)13-17/h4-14H,3,15H2,1-2H3

InChI Key

YOYCPAJBNMCOKD-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.